molecular formula C16H22O6 B1683228 Trepibutone CAS No. 41826-92-0

Trepibutone

Cat. No. B1683228
CAS RN: 41826-92-0
M. Wt: 310.34 g/mol
InChI Key: LPUHSIHEXXRLQW-UHFFFAOYSA-N
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Description

Trepibutone is a drug used for functional gastrointestinal disorders . It promotes the secretion of bile and pancreatic juice, and accelerates the flaccidity of the smooth muscle in the gastrointestinal tract to lower the internal pressure of the gallbladder and bile duct . It is usually used for the improvement of cramp and bile secretion associated with cholelithiasis, cholecystitis, cholangitis, dyskinesia of the biliary tract or postcholecystectomy syndrome, or pain and gastrointestinal symptoms associated with chronic pancreatitis .


Molecular Structure Analysis

Trepibutone has a molecular formula of C16H22O6 . Its average mass is 310.342 Da and its monoisotopic mass is 310.141632 Da .


Physical And Chemical Properties Analysis

Trepibutone has a molecular formula of C16H22O6 . Its average mass is 310.342 Da and its monoisotopic mass is 310.141632 Da .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Study Focus : Understanding the pharmacokinetics and metabolism of Trepibutone in rats.
  • Key Findings : The study developed a method for assessing the pharmacokinetic behavior of Trepibutone in rats. Thirty metabolites were identified in plasma and urine, revealing metabolic pathways like dealkylation, oxidation, and glucuronidation. This research aids in understanding Trepibutone's pharmacodynamics and toxicology, which is beneficial for its clinical use (Sun et al., 2019).

Analytical Method Development

  • Study Focus : Developing methods for analyzing Trepibutone's behavior and concentration.
  • Key Findings :
    • One study developed a voltammetric method for determining Trepibutone at a pencil graphite electrode, offering a sensitive way to analyze Trepibutone in pharmaceutical formulations (Gao, Song, & Wu, 2005).
    • Another research established an RP-HPLC method for determining Trepibutone content, providing a simple, sensitive, and accurate approach (Niu Jian-zhao, 2005).

Clinical Applications

  • Study Focus : Exploring Trepibutone's application in treating chronic hepatitis B and biliary diseases.
  • Key Findings : A study demonstrated that Trepibutone, combined with antibiotics, improved liver function and biliary disease in chronic hepatitis B patients, highlighting its potential for treating biliary lesions (Liang Ti-hu, 2008).

Electrochemical Analysis

  • Study Focus : Investigating the electrochemical properties of Trepibutone.
  • Key Findings : A study on the polarographic behavior of Trepibutone in the presence of persulfate suggested a novel method for determining Trepibutone concentration based on its catalytic wave. The method could be significantly more sensitive than conventional approaches (Xu Hai-yun, 2010).

Safety And Hazards

Trepibutone should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The global Trepibutone market is expected to reach to US$ million in 2023, with a positive growth of %, compared with US$ million in 2022 . Backed with the increasing demand from downstream industries, Trepibutone industry is evaluated to reach US$ million in 2029 .

Relevant Papers A study was conducted to assess the pharmacokinetic behavior of Trepibutone in rats . The study found that Trepibutone and carbamazepine were quantified using multiple reaction monitoring (MRM) mode with the transitions of m/z 311.09→265.08 and m/z 237.06→194.08, respectively . A total of 30 metabolites were identified in plasma and urine by Q-Exactive high resolution mass spectrometry, and several common metabolic pathways were observed such as dealkylation, oxidation, reduction, glucuronidation, and so on . This research provides more information on Trepibutone in pharmacodynamics and toxicology and will assist the usage of Trepibutone in clinical .

properties

IUPAC Name

4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-4-20-13-10-15(22-6-3)14(21-5-2)9-11(13)12(17)7-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTFHLJNWSJXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)CCC(=O)O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046634
Record name Trepibutone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trepibutone

CAS RN

41826-92-0
Record name Trepibutone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41826-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trepibutone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041826920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trepibutone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13311
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trepibutone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TREPIBUTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1187LU49Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1.0 part by weight of 3-(2',4',5'-triethoxybenzoyl)-trans-acrylic acid, 50 parts by volume of methanol and 0.2 part by weight of 5% palladium-charcoal is subjected to catalytic reduction at 25°C under atmospheric pressure for 1 hour. After removal of the catalyst by filtration, the filtrate is evaporated and the residue is recrystallized from aqueous ethanol to give 0.85 part by weight of 3-(2',4',5'-triethoxybenzoyl)-propionic acid as pale yellow needles melting at 150°-151°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
Z Sun, J Yang, L Liu, Y Xu, L Zhou, Q Jia… - Frontiers in …, 2019 - frontiersin.org
… trepibutone in pharmacodynamics and toxicology and will assist the usage of trepibutone in … such studies have been to carried out on trepibutone. These results could provide helpful …
Number of citations: 3 www.frontiersin.org
W Gao, J Song, N Wu - Journal of Electroanalytical Chemistry, 2005 - Elsevier
… the voltammetric behavior of trepibutone at a PGE by using cyclic voltammetry (CV) and square-wave voltammetry (SWV). The electrochemical properties of trepibutone are used to …
Number of citations: 117 www.sciencedirect.com
J NIU, Z ZHOU, J WEI - Chinese Journal of Pharmaceutical …, 2005 - ingentaconnect.com
To establish an RP-HPLC method for the determination of the content of Trepibutone and related compounds.Method:The HPLC system consisted of Diamond C18 column(250 mm×4.6 …
Number of citations: 0 www.ingentaconnect.com
N Kitamori, T Makino - Drug Development and Industrial Pharmacy, 1982 - Taylor & Francis
In develo** compressed tablets trepibutone 40mg, dissolution studies indicated that the compression pressure applied exerted strong influence on drug dissolution from the tablets. It …
Number of citations: 10 www.tandfonline.com
H Satoh, I Inada, Y Maki - The Japanese Journal of Pharmacology, 1981 - jstage.jst.go.jp
We investigated the smooth muscle relaxing action of tre pibutone[3-(2, 4, 5-triethoxybenzoyl) pro pi onic acid: AA-149] using as says of the isolated preparations of sphincter of Oddi, …
Number of citations: 7 www.jstage.jst.go.jp
H Satoh, I Inada, Y Maki - The Japanese Journal of Pharmacology, 1981 - jstage.jst.go.jp
… We have already demonstrated that trepibutone [3 (2,4,5-… differs from that of papaverine, because trepibutone (10-5-10-3M) … of intracellular Ca stores in trepibutone-induced relaxation of …
Number of citations: 4 www.jstage.jst.go.jp
X Wang, M Yang, Z Zhou, W Ren… - Chinese Journal of …, 2015 - pesquisa.bvsalud.org
Objective To investigate effect of trepibutone tablet combined with ursodeoxycholic acid in treatment of patients with gallstone. Methods 200 cases with gallstone were diagnosed and …
Number of citations: 1 pesquisa.bvsalud.org
SUN Chunyan, Z Ya**, C Linning, C Ying - HERALD OF MEDICINE, 2016 - yydbzz.com
Objective To establish a headspace GC method for determination of residual organic solvents as methanol,ethanol,dichloromethane and n-hexane in trepibutone. Methods An external …
Number of citations: 4 www.yydbzz.com
C Sun, Y Zhao, L Chen, Y Cheng - Herald of Medicine, 2016 - pesquisa.bvsalud.org
Objective To establish a headspace GC method for determination of residual organic solvents as methanol, ethanol, dichloromethane and n-hexane in trepibutone. Methods An external …
Number of citations: 1 pesquisa.bvsalud.org
N ZHANG, X NIU, Z YUE - Chinese Journal of …, 2008 - ingentaconnect.com
To establish an HPLC method for determination of compound trepibutone tablets and relative substances.Method:Waters Symmetry C18column4.6 mm×250 mm5 μmwas adopted with …
Number of citations: 0 www.ingentaconnect.com

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